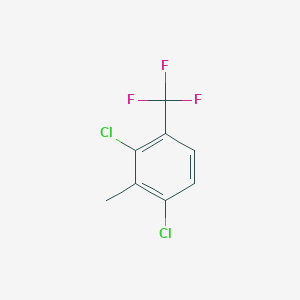

2,6-Dichloro-3-(trifluoromethyl)toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-Dichloro-3-(trifluoromethyl)toluene” is a chemical compound used in various branches of industry, such as agriculture, pharmaceuticals, and cosmetics. It is a derivative of trifluorotoluene .

Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

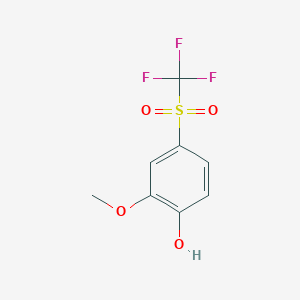

The molecular formula of “this compound” is C8H5Cl2F3 .Chemical Reactions Analysis

Trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . It has a variety of niche uses .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.02 g/mol .作用機序

Mode of Action

. SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .

Pharmacokinetics

404g/cm3), boiling point (2109ºC at 760 mmHg), and molecular weight (22902700) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

実験室実験の利点と制限

The advantages of using 2,6-Dichloro-3-(trifluoromethyl)toluene in lab experiments include its low toxicity and its ability to react with a variety of organic compounds. Its low boiling point also makes it a suitable solvent for chromatography. One limitation of using this compound in lab experiments is its relatively high cost.

将来の方向性

For the use of 2,6-Dichloro-3-(trifluoromethyl)toluene include its potential application in the synthesis of new pharmaceuticals and agrochemicals, as well as its potential use as a catalyst in the synthesis of new polymers. It could also be used as a reagent in the synthesis of new compounds with potential biological activity. Additionally, further research is needed to better understand its biochemical and physiological effects.

合成法

2,6-Dichloro-3-(trifluoromethyl)toluene can be synthesized by the reaction of 2,6-dichlorotoluene with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of this compound and 2,4-DCT, which can then be separated by fractional distillation.

科学的研究の応用

2,6-Dichloro-3-(trifluoromethyl)toluene has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a solvent for chromatography and as a catalyst in the synthesis of polymers.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

特性

IUPAC Name |

1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAGWOKIYKENDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)

![Calix[6]quinone](/img/structure/B6292416.png)